![molecular formula C14H18N2O4 B5677034 3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)
3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of dihydropyrimidin-2(1H)-ones/thiones, closely related to the target compound, involves the Biginelli reaction, an efficient method employing cellulose sulfuric acid as a recyclable catalyst in aqueous media, yielding products with good to excellent outcomes (Rajack et al., 2013). Another method involves a facile synthesis technique catalyzed by p-dodecylbenzenesulfonic acid under solvent-free conditions, highlighting a simple and efficient procedure for obtaining dihydropyrimidinones and related compounds (Aswin et al., 2014).
Molecular Structure Analysis
The molecular structures of dihydropyrimidinone derivatives have been elucidated through advanced spectroscopic data, revealing the presence of a planar fused-ring system linked by hydrogen bonds forming centrosymmetric dimers and chains (Low et al., 2004). This structural information is crucial for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Dihydropyrimidinones undergo various chemical reactions, including cyclization and condensation, to form novel compounds with distinct properties. The use of strong acidic ion-exchange membranes has facilitated the synthesis of substituted dihydropyrimidinones with high yield, demonstrating the compound's reactive nature and potential for modification (Shi Ting-ting, 2004).
properties
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-5-2-3-6-12(11)20-10-4-9-16-13(17)7-8-15-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAZPKZQZKZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C(=O)CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

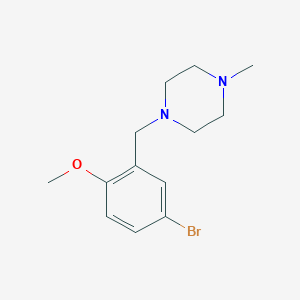
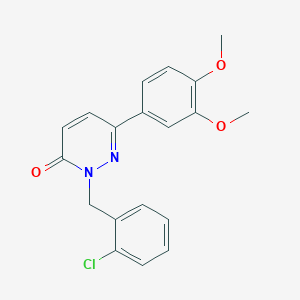
![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5676972.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

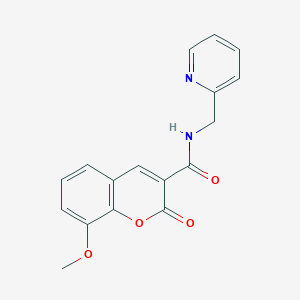
![N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5677016.png)
![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)
![2-(2-phenylethyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5677025.png)
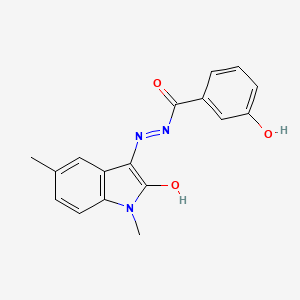
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-5-fluoropyridine](/img/structure/B5677039.png)
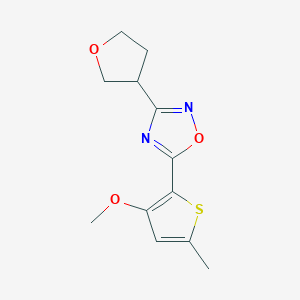
![9-[(3-hydroxyphenyl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677042.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5677045.png)